2,2-Bis(furan-2-yl)ethan-1-amine
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Overview
Description
2,2-Bis(furan-2-yl)ethan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features two furan rings attached to an ethanamine backbone. Furans are known for their wide range of biological and pharmacological properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(furan-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the condensation of furan-2-carboxaldehyde with ethanamine under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like methanol . Another method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be transformed through selective hydrogenation, oxidation, and other processes to produce furan derivatives . The use of renewable resources for the production of furans aligns with the principles of green chemistry and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(furan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like EDC for substitution reactions .
Major Products
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amides and esters .
Scientific Research Applications
2,2-Bis(furan-2-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Bis(furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The furan rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound’s antibacterial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(2-Furyl)ethanamine: Another furan derivative with similar structural features.
5-Hydroxymethylfurfural: A biomass-derived compound used in the synthesis of various furan derivatives.
Benzofuran derivatives: Compounds containing a benzene ring fused to a furan ring, which also exhibit a wide range of biological activities.
Uniqueness
2,2-Bis(furan-2-yl)ethan-1-amine is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-bis(furan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-7-8(9-3-1-5-12-9)10-4-2-6-13-10/h1-6,8H,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHCZUWFCLHXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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